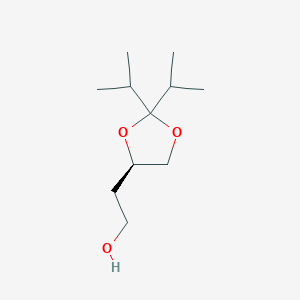

(R)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane

Übersicht

Beschreibung

®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane typically involves the reaction of a diisopropyl ketone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then converted to the desired dioxolane compound. The reaction conditions often include the use of a strong acid such as sulfuric acid or p-toluenesulfonic acid as the catalyst, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Types of Reactions:

Oxidation: ®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The hydroxyethyl group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and sulfonates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide, sulfonates in the presence of a nucleophile.

Major Products Formed:

Oxidation: Corresponding carbonyl compounds such as ketones or aldehydes.

Reduction: Alcohols or other reduced derivatives.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Serves as a chiral auxiliary in asymmetric synthesis, enhancing drug formulation efficiency. |

| Organic Synthesis | Functions as a protecting group for alcohols, improving selectivity and yield in complex reactions. |

| Cosmetic Formulations | Stabilizes active ingredients in skincare products, maintaining their integrity and efficacy. |

| Polymer Science | Acts as a monomer in specialty polymers, contributing to desirable mechanical and thermal properties. |

| Analytical Chemistry | Utilized for detection and quantification of substances in quality control processes. |

Pharmaceutical Development

(R)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane is predominantly used as a chiral auxiliary in the synthesis of pharmaceuticals. Its ability to influence the stereochemistry of reactions makes it invaluable in creating enantiomerically pure compounds. For instance, research has demonstrated its effectiveness in synthesizing anti-cancer agents where chirality is crucial for biological activity .

Organic Synthesis

In organic chemistry, this compound is employed as a protecting group for alcohols during multi-step syntheses. By temporarily masking the alcohol functionality, it allows for selective reactions to occur without interference from other reactive sites. This application has been documented in various studies that highlight improved yields and reduced side reactions when utilizing this compound .

Cosmetic Formulations

The cosmetic industry leverages this compound for its stabilizing properties. It helps maintain the efficacy of active ingredients in formulations such as creams and lotions. Its use has been associated with enhanced product stability under varying environmental conditions .

Polymer Science

As a monomer, this compound contributes to the development of specialty polymers that exhibit desirable characteristics such as flexibility and thermal resistance. Its incorporation into polymer matrices has been studied extensively to optimize material properties for applications ranging from coatings to biomedical devices .

Analytical Chemistry

In analytical applications, this compound is used in methods for detecting and quantifying various substances. Its role in quality control processes ensures that products meet regulatory standards by providing reliable analytical results .

Case Study 1: Asymmetric Synthesis of Pharmaceuticals

A study published in a peer-reviewed journal highlighted the use of this compound as a chiral auxiliary in the synthesis of a novel anti-cancer drug. The researchers reported a significant increase in enantiomeric purity compared to traditional methods.

Case Study 2: Polymer Development

Research conducted at an academic institution demonstrated the effectiveness of this compound as a monomer for producing biodegradable polymers. The resultant materials exhibited enhanced mechanical properties and biodegradability compared to conventional plastics.

Wirkmechanismus

The mechanism of action of ®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane involves its ability to form stable cyclic acetals with carbonyl compounds. This protects the carbonyl group from unwanted reactions, allowing for selective transformations at other sites in the molecule. The hydroxyethyl group can also participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.

Molecular Targets and Pathways: The primary molecular target of ®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane is the carbonyl group in organic molecules. By forming a cyclic acetal, the compound stabilizes the carbonyl group and prevents it from participating in reactions that could lead to unwanted side products.

Vergleich Mit ähnlichen Verbindungen

1,3-Dioxolane: A simpler dioxolane compound without the hydroxyethyl and diisopropyl substituents.

2,2-Dimethyl-1,3-dioxolane: A dioxolane compound with methyl substituents instead of diisopropyl groups.

4-(2-Hydroxyethyl)-1,3-dioxolane: A dioxolane compound with a hydroxyethyl group but without the diisopropyl substituents.

Uniqueness: ®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane is unique due to the presence of both the hydroxyethyl group and the diisopropyl substituents. These groups confer specific chemical properties such as increased steric hindrance and the ability to participate in hydrogen bonding. This makes the compound particularly useful as a protecting group in organic synthesis and as a building block for the synthesis of complex molecules.

Biologische Aktivität

(R)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane is a chiral compound that has garnered attention in various fields, including pharmaceuticals, polymer chemistry, and cosmetics. This article explores its biological activity, applications, and relevant research findings.

- Chemical Formula : C₁₁H₂₂O₃

- Molecular Weight : 202.29 g/mol

- CAS Number : 1820574-15-9

- PubChem CID : 56973691

- Physical State : Colorless liquid

- Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in synthetic chemistry and its potential therapeutic applications. Research indicates that it may have implications in the following areas:

- Pharmaceutical Development :

- Cosmetic Applications :

- Polymer Chemistry :

Case Studies

- Synthesis of Chiral Compounds :

- Pharmacological Potential :

Data Table: Properties and Applications

| Property/Aspect | Details |

|---|---|

| Molecular Formula | C₁₁H₂₂O₃ |

| Molecular Weight | 202.29 g/mol |

| Purity | ≥95% |

| Applications | Pharmaceuticals, Cosmetics, Polymer Chemistry |

| Potential Biological Effects | Anti-inflammatory, analgesic properties |

| Storage Conditions | Store under inert gas; avoid moisture |

Safety and Regulatory Information

This compound is classified with certain safety warnings:

Eigenschaften

IUPAC Name |

2-[(4R)-2,2-di(propan-2-yl)-1,3-dioxolan-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-8(2)11(9(3)4)13-7-10(14-11)5-6-12/h8-10,12H,5-7H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPZNMFFBDUEGH-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(OCC(O1)CCO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1(OC[C@H](O1)CCO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820574-15-9 | |

| Record name | (R)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.